REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[CH2:4][CH2:5][N:6]1[CH:14]=[C:12]([CH3:13])[C:10](=[O:11])[NH:9][C:7]1=[O:8].Cl>[OH-].[Na+]>[N:6]1([CH2:5][CH2:4][C:3]([OH:15])=[O:2])[CH:14]=[C:12]([CH3:13])[C:10](=[O:11])[NH:9][C:7]1=[O:8] |f:2.3|
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Name
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3-(1-Thyminyl)-propanoic acid methyl ester
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CCN1C(=O)NC(=O)C(C)=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (10×25 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
evaporated to dryness, in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
N1(C(=O)NC(=O)C(C)=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |